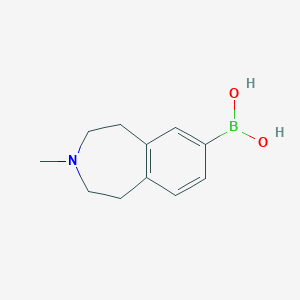

(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid

Beschreibung

“(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid” is a boronic acid derivative featuring a benzazepine core—a seven-membered heterocyclic ring containing one nitrogen atom. The methyl group at position 3 introduces steric and electronic modifications, while the boronic acid moiety at position 7 enables reversible covalent interactions with diols, a hallmark of boronic acids .

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, and the benzazepine scaffold is common in CNS-targeting pharmaceuticals . The methyl substitution may enhance metabolic stability, while the boronic acid group allows for pH-dependent interactions, such as binding to glycoproteins or sugars .

Eigenschaften

Molekularformel |

C11H16BNO2 |

|---|---|

Molekulargewicht |

205.06 g/mol |

IUPAC-Name |

(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)boronic acid |

InChI |

InChI=1S/C11H16BNO2/c1-13-6-4-9-2-3-11(12(14)15)8-10(9)5-7-13/h2-3,8,14-15H,4-7H2,1H3 |

InChI-Schlüssel |

MMCWFMWSXZIAEB-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC2=C(CCN(CC2)C)C=C1)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Overview

The most prevalent method involves synthesizing a suitable benzazepine precursor bearing a halogen substituent (typically bromine or iodine) at the 7-position, which is then converted into the boronic acid derivative through Miyaura borylation. This approach benefits from high regioselectivity and functional group tolerance.

Stepwise Procedure

Material Data Table

Alternative Synthetic Route via Direct Functionalization

Overview

In some cases, direct C–H borylation of the benzazepine ring is employed, although this method is less common due to regioselectivity challenges. Transition metal catalysis, such as iridium or rhodium complexes, can facilitate direct borylation at specific positions.

Procedure Highlights

- Catalyst : Iridium complexes with bipyridine ligands

- Reagents : Bis(pinacolato)diboron

- Conditions : Elevated temperatures (80–120°C), inert atmosphere

- Outcome : Selective borylation at accessible C–H bonds, including the 7-position if sterically and electronically favorable

Limitations

Limited regioselectivity and the need for extensive optimization make this approach less favored compared to halogen-mediated borylation.

Synthesis via Multi-Step Functional Group Interconversion

Key Steps

- Synthesis of the benzazepine scaffold

- Introduction of a suitable leaving group (e.g., halogen)

- Cross-coupling with boronic acid derivatives or direct borylation

Notes on Reaction Conditions and Yields

| Method | Typical Yield | Remarks |

|---|---|---|

| Suzuki-Miyaura borylation | 48–91% (depending on protection strategy) | High regioselectivity, scalable |

| Direct C–H borylation | Variable, often lower regioselectivity | Requires optimization |

| Multi-step functionalization | Variable | More complex, longer route |

Data Tables Summarizing Key Materials and Reactions

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the benzazepine ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Biology and Medicine

Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is used in the production of advanced materials and chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other high-performance materials .

Wirkmechanismus

The mechanism of action of (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid involves its ability to participate in various chemical reactions. In the Suzuki-Miyaura coupling, for example, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1. Phenylboronic Acid (PBA)

PBA is the simplest arylboronic acid and serves as a benchmark for reactivity and diol-binding studies. Unlike the benzazepine derivative, PBA lacks a heterocyclic backbone, resulting in lower steric hindrance and a higher pKa (~8.8), limiting its binding efficiency at physiological pH . In contrast, the benzazepine core in “(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid” may lower the boronic acid’s pKa via intramolecular B–N interactions (akin to Wulff-type boronic acids), enabling stronger diol binding at neutral pH .

2.1.2. Isoquinolinylboronic Acids

Isoquinolinylboronic acids exhibit exceptional diol-binding affinity (e.g., Kd < 1 µM for glucose) due to their electron-deficient aromatic systems, which stabilize the boronate ester .

2.1.3. 2,3-Dimethoxyphenylboronic Acid

This compound demonstrates enhanced binding to vicinal diols (e.g., catechols) due to methoxy groups that stabilize the tetrahedral boronate ester via hydrogen bonding . The methyl group in the benzazepine analogue may similarly modulate binding kinetics but lacks the hydrogen-bond-donating capacity of methoxy substituents.

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. While PBA and its derivatives are standard reagents, sterically hindered boronic acids (e.g., benzazepine-based) often require optimized conditions (e.g., Pd catalysts with bulky ligands) to prevent protodeboronation . For example, triphenylphosphine and palladium diacetate—used in synthesizing bromoindazole-boronic acid conjugates ()—may also apply to the benzazepine derivative, though reaction yields could differ due to steric effects.

Binding Properties

*Inferred from structural analogy to Wulff-type boronic acids .

Its application in glucose-sensitive hydrogels or glycoprotein-targeted drug delivery is plausible, though experimental validation is needed .

Biologische Aktivität

(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and comparative studies with other compounds.

The compound is characterized by its unique molecular structure, which includes a boronic acid functional group known for its reactivity and ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in enzyme inhibition and drug delivery systems.

Biological Activity Overview

Boronic acids are known for a variety of biological activities, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antibacterial Activity : Preliminary studies indicate effectiveness against various bacterial strains.

- Cytotoxicity : It shows selective cytotoxic effects on cancer cell lines while sparing healthy cells.

The biological activities of (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid moiety interacts with active site residues of enzymes such as serine proteases and glycosidases, leading to inhibition.

- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing bioavailability and therapeutic efficacy.

- Reactive Oxygen Species (ROS) Scavenging : The compound can neutralize ROS, reducing cellular damage.

Antioxidant Activity

A study evaluated the antioxidant capacity of related boronic compounds using various assays:

- ABTS Radical Scavenging : IC50 values indicated strong radical scavenging activity (IC50 = 0.11 ± 0.01 µg/mL).

- DPPH Assay : Similar results were observed with DPPH radical scavenging (IC50 = 0.14 ± 0.01 µg/mL) .

Antibacterial Activity

The compound demonstrated significant antibacterial activity against Escherichia coli:

Cytotoxicity Studies

In vitro studies on cancer cell lines revealed:

- High cytotoxicity towards MCF-7 breast cancer cells (IC50 = 18.76 ± 0.62 µg/mL), indicating potential as an anticancer agent .

Comparative Analysis with Other Boronic Compounds

| Compound Name | Antioxidant Activity (IC50) | Antibacterial Activity (MIC) | Cytotoxicity (MCF-7 IC50) |

|---|---|---|---|

| Compound A | 0.11 µg/mL | 6.50 mg/mL | 18.76 µg/mL |

| Compound B | 0.15 µg/mL | 8.00 mg/mL | 20.00 µg/mL |

| Compound C | 0.10 µg/mL | 5.00 mg/mL | 15.00 µg/mL |

Potential Applications

Given its diverse biological activities, (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid could have applications in:

- Pharmaceuticals : As a lead compound for developing new drugs targeting oxidative stress-related diseases and cancers.

- Cosmetics : Due to its antioxidant properties, it may be incorporated into skincare formulations to combat aging.

Q & A

Basic: What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Methodological Answer:

To optimize Suzuki-Miyaura cross-coupling, systematically vary reaction components:

- Variables to test : Aryl halides (4 options), ligands (11 options), bases (7 options), solvents (4 options) .

- High-throughput screening : Use 384-well plates for combinatorial testing. Prioritize ligands like Pd(PPh₃)₄ or SPhos, and polar aprotic solvents (e.g., DMF).

- Data-driven optimization : Employ surrogate-based algorithms (e.g., Bayesian optimization) to reduce the 3,696 possible combinations to <50 experiments .

Basic: How can NMR spectroscopy characterize the boronic acid moiety?

Methodological Answer:

- ¹¹B NMR : Monitor the chemical shift (δ ~30 ppm for free boronic acid; shifts to ~10 ppm upon esterification). Adjust pH to stabilize the boronate form (e.g., pH 7-9) .

- ¹H NMR : Detect B-OH protons (δ ~6-9 ppm in DMSO-d₆). Use Drying Agents: 4 Å molecular sieves to minimize hydrolysis artifacts .

- pH-dependent studies : Titrate from pH 3–10 and track ¹¹B shifts to confirm pKa (~7–9 for aryl boronic acids) .

Advanced: How can multicomponent reactions (MCRs) incorporate this boronic acid into complex architectures?

Methodological Answer:

- Reaction design : Use boronic acids as electrophiles in Petasis-Borono Mannich or Ugi-4CR reactions. Example workflow:

- Combine with aldehydes, amines, and isocyanides in ethanol/THF (1:1).

- Screen 70+ amines and 68 isocyanides acoustically dispensed in 384-well plates.

- Validate products via LC-MS (high-throughput mode) .

- Key considerations : Avoid steric hindrance from the tetrahydrobenzazepine core; prioritize primary amines for imine formation .

Advanced: What methodologies assess in vitro anticancer activity against glioblastoma cells?

Methodological Answer:

- Protocol :

- Synthesize derivatives via a one-step arylidene-heterocycle coupling (Dr. Murray’s method) .

- Test cytotoxicity using MTT assays on U87MG cells (72-hour exposure).

- Compare IC₅₀ values against controls (e.g., temozolomide).

- Data analysis : Use ANOVA to identify potency variations (IC₅₀: 5–50 µM typical for active boronic acids) .

Advanced: How do structural modifications influence oxidation stability in biological environments?

Methodological Answer:

-

Oxidation studies : Expose derivatives to H₂O₂ (1.2 equiv.) and track conversion to phenol via ¹H NMR. Example half-lives:

Boronic Ester t₁/₂ (min) Pinacol ester 10 Neopentyl ester 27 Free boronic acid 22 -

Stability enhancement : Use electron-withdrawing substituents or steric shielding (e.g., tetrahydrobenzazepine core) to slow oxidation .

Advanced: What computational approaches optimize high-throughput experimental designs?

Methodological Answer:

- Surrogate models : Apply Bayesian optimization (BoTorch) or genetic algorithms to prioritize ligand/base combinations.

- Key parameters : Include clogP, H-bond donors, and steric maps of the boronic acid .

- Validation : Compare predicted vs. actual yields for 20 reactions; R² >0.85 indicates robust model .

Basic: What chromatographic techniques purify this boronic acid?

Methodological Answer:

- HPLC : Use C18 columns with MeCN/H₂O (0.1% TFA) gradient (30→70% MeCN over 20 min). Monitor at 254 nm .

- Flash chromatography : Silica gel, ethyl acetate/hexane (1:3); Rf ~0.4. Pre-purify via precipitation (pH 2–3) to remove Pd residues .

Advanced: How is adsorption efficiency enhanced in separation processes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.